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molecular formula C10H21N B8758424 2,6-Diethylcyclohexanamine CAS No. 19962-50-6

2,6-Diethylcyclohexanamine

Cat. No. B8758424
M. Wt: 155.28 g/mol
InChI Key: LRFRFHYTHMPJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04517379

Procedure details

trans-2-ethylcyclohexylamine, B.P. 77°-78° (23 mm.); 2,6-diethylcyclohexylamine, B.P. 96° C., (17 mm.);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C@@H]1CCCC[C@H]1N)C.[CH2:10]([CH:12]1[CH2:17][CH2:16][CH2:15][CH:14]([CH2:18]C)[CH:13]1[NH2:20])C>>[CH3:10][CH:12]1[CH2:17][CH2:16][CH2:15][CH:14]([CH3:18])[CH:13]1[NH2:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[C@H]1[C@@H](CCCC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1C(C(CCC1)CC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1C(C(CCC1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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